molecular formula C21H22N4O3S2 B3013647 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 442556-97-0

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No. B3013647
CAS RN: 442556-97-0
M. Wt: 442.55
InChI Key: SIIMRTLNCSHSFX-UHFFFAOYSA-N
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Description

The compound "4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential pharmacological properties. The related compounds discussed in the provided papers include N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, N-substituted imidazolylbenzamides or benzene-sulfonamides, and 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides. These compounds have been studied for their analgesic, anti-inflammatory, and cardiac electrophysiological activities, as well as their inhibition of cyclin-dependent kinase 5 (cdk5) .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and techniques. For instance, the N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides are synthesized through the reaction of aminopyridines with imidazolide, although the presence of a sulfo group can affect the reactivity and prevent acylation of sterically hindered amines . Similarly, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides is described, with some compounds showing significant cardiac electrophysiological activity . Additionally, solid-phase synthesis techniques have been employed to create compounds like N-p-methylbenzyl benzamide, which could be related to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. X-ray diffraction analysis has been used to confirm the structure of synthesized substances, revealing that the carbonyl and sulfo groups may occupy different positions in the crystalline phase, which can affect their pharmacological properties . The crystal structure of N-p-methylbenzyl benzamide has also been determined, providing insights into the intermolecular hydrogen bonds that could influence the compound's stability and reactivity .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups and molecular conformation. The interaction of aminopyridines with imidazolide, for example, is affected by the presence of the sulfo group, which can hinder the acylation process . The electrophysiological activity of N-substituted imidazolylbenzamides suggests that the imidazol-1-yl moiety can replace the methylsulfonylamino group to produce desired biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The crystalline phase and the mutual arrangement of different functional groups play a significant role in their pharmacological activities, as seen in the structure–activity relationship studies . The crystal structure analysis provides data on the orthorhombic space group, cell dimensions, and intermolecular hydrogen bonds, which are essential for understanding the compound's properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques and Reactivity : Research by Ukrainets et al. (2019) explores the synthesis and structure-activity relationships in a series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which includes compounds structurally related to 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide. This study highlights the reactivity of these compounds and their synthesis through various chemical reactions, such as interaction with aminopyridines and the influence of the sulfo group in these reactions (Ukrainets et al., 2019).

  • Molecular Conformation Analysis : X-ray diffraction analysis conducted in the same study by Ukrainets et al. provides insights into the molecular conformation of compounds like 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide. This analysis helps in understanding the spatial arrangement of the molecule, which is crucial for its potential applications (Ukrainets et al., 2019).

Biological Activities

  • Antibacterial and Antimicrobial Effects : A study by El‐Emary et al. (2002) investigates the antimicrobial activity of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which shares structural similarities with the compound . This research indicates the potential of these compounds in the development of new antibacterial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

  • Anticancer Properties : In the realm of anticancer research, a study by Yılmaz et al. (2015) on the synthesis of pro-apoptotic indapamide derivatives, including similar sulfonamide structures, demonstrates potential anticancer activity. This research could provide a foundation for exploring the anticancer applications of 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (Yılmaz et al., 2015).

  • Insecticidal Potential : Soliman et al. (2020) provide insights into the use of sulfonamide thiazole derivatives as potential insecticidal agents. This study, focusing on a range of biologically active compounds, suggests the possible use of 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide in pest control applications (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

properties

IUPAC Name

4-(3-methylpiperidin-1-yl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-15-5-4-12-25(13-15)30(27,28)17-9-7-16(8-10-17)20(26)24-21-23-19(14-29-21)18-6-2-3-11-22-18/h2-3,6-11,14-15H,4-5,12-13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIMRTLNCSHSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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